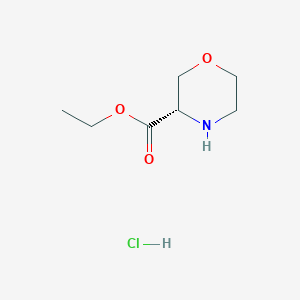

(S)-ethyl morpholine-3-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl (3S)-morpholine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-11-7(9)6-5-10-4-3-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERWECVXIGGYMH-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660910 | |

| Record name | Ethyl (3S)-morpholine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218594-84-4 | |

| Record name | Ethyl (3S)-morpholine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-ethyl morpholine-3-carboxylate hydrochloride chemical properties

An In-Depth Technical Guide to (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride for Researchers and Drug Development Professionals

Introduction

(S)-ethyl morpholine-3-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest in the field of medicinal chemistry and pharmaceutical development. As a versatile chiral building block, its primary value lies in its morpholine core, a privileged scaffold in drug discovery, and a stereocenter that is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] The morpholine moiety often imparts favorable properties to drug candidates, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[2]

This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and applications of (S)-ethyl morpholine-3-carboxylate hydrochloride, with a particular focus on its role as a key intermediate in the synthesis of important pharmaceuticals like the antibiotic Linezolid.[3][4]

Physicochemical and Computational Properties

The hydrochloride salt form of (S)-ethyl morpholine-3-carboxylate enhances its stability and solubility, making it easier to handle and utilize in various synthetic applications.[5] It typically appears as a light brown to brown solid.[6][7]

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 218594-84-4 | [6] |

| Molecular Formula | C₇H₁₄ClNO₃ | [8] |

| Molecular Weight | 195.65 g/mol | |

| Appearance | Light brown to brown solid | [6][7] |

| Purity | Typically ≥95% - 97% | [8] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [6][7] |

| SMILES | CCOC(=O)[C@H]1COCCN1.Cl | |

| InChI Key | RERWECVXIGGYMH-RGMNGODLSA-N |

Table 2: Computational Data

| Descriptor | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 47.56 Ų | [8] |

| LogP | -0.0403 | [8] |

| Hydrogen Bond Acceptors | 4 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Rotatable Bonds | 2 | [8] |

Synthesis and Purification

The synthesis of (S)-ethyl morpholine-3-carboxylate hydrochloride is a multi-step process that requires careful control of stereochemistry. A common strategy involves the cyclization of a chiral amino alcohol precursor.

Conceptual Synthesis Workflow

The synthesis leverages a chiral starting material to establish the desired (S)-stereocenter. A plausible, though generalized, pathway begins with a protected (S)-serine derivative, which is reduced and subsequently cyclized.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis (Illustrative)

This protocol is an illustrative example based on common organic synthesis methodologies for similar structures.

-

N-Protection: Dissolve (S)-serine ethyl ester hydrochloride in a suitable solvent like dichloromethane. Cool the solution to 0°C and add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Selective Reduction: The resulting N-Boc protected diester is selectively reduced. This step is critical and may involve chemoselective reducing agents to target the ester derived from the carboxylic acid moiety of serine while preserving the ethyl ester.

-

Hydroxyl Group Activation: The primary alcohol of the resulting amino alcohol is activated, typically by conversion to a better leaving group such as a tosylate. This is achieved by reacting the alcohol with tosyl chloride in the presence of a base like pyridine.

-

Intramolecular Cyclization: The N-protected, tosylated intermediate is treated with a strong, non-nucleophilic base (e.g., sodium hydride) in an anhydrous solvent like THF. The base deprotonates the secondary amine, which then acts as a nucleophile, displacing the tosylate group in an intramolecular Sₙ2 reaction to form the morpholine ring.

-

Deprotection and Salt Formation: The Boc-protecting group is removed under acidic conditions. This is typically accomplished by treating the cyclized intermediate with a solution of hydrochloric acid in an inert solvent such as diethyl ether or 1,4-dioxane. This step simultaneously removes the protecting group and forms the desired hydrochloride salt, which often precipitates from the solution and can be isolated by filtration.

Purification

The crude product obtained after filtration is typically purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product with high purity.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of (S)-ethyl morpholine-3-carboxylate hydrochloride.

Analytical Workflow Diagram

Caption: Standard analytical workflow for product characterization.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment, confirming the presence of the ethyl ester group, the morpholine ring protons, and the amine proton.

-

¹³C NMR: Confirms the carbon skeleton of the molecule, including the carbonyl carbon of the ester and the carbons of the heterocyclic ring.

-

-

Mass Spectrometry (MS): Used to determine the molecular weight of the free base (159.18 g/mol ) and its fragmentation pattern, confirming the molecular formula.[9]

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-Phase HPLC: Used to assess the chemical purity of the compound.

-

Chiral HPLC: Crucial for determining the enantiomeric excess (ee%), ensuring the stereochemical integrity of the (S)-enantiomer.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies characteristic functional groups, such as the C=O stretch of the ester, the N-H stretch of the secondary amine hydrochloride, and C-O stretches of the ether and ester.

Applications in Drug Development

The primary application of (S)-ethyl morpholine-3-carboxylate hydrochloride is as a sophisticated building block in the synthesis of complex pharmaceutical agents.[5][10] Its defined stereochemistry is transferred to the final API, which is often critical for biological activity.

Case Study: Synthesis of Linezolid

Linezolid is an important oxazolidinone antibiotic used to treat serious infections caused by multi-resistant Gram-positive bacteria.[3][11] The (S)-configuration of a key intermediate derived from the morpholine scaffold is essential for its antibacterial activity. While (S)-ethyl morpholine-3-carboxylate hydrochloride is not a direct precursor in all reported syntheses, it represents a valuable starting point for creating the N-aryl morpholine fragment common to Linezolid and its analogues.

The synthesis of Linezolid and its derivatives often involves the reaction of an amine with a chiral epoxide (like (R)-epichlorohydrin), followed by cyclization to form the oxazolidinone ring.[3][12] The morpholine moiety is typically introduced by reacting 3,4-difluoronitrobenzene with morpholine.[13] A synthetic strategy utilizing (S)-ethyl morpholine-3-carboxylate would involve its conversion to a suitable N-aryl derivative which is then elaborated to form the final Linezolid structure. This highlights the compound's role in providing the chiral morpholine fragment for structure-activity relationship (SAR) studies and the development of next-generation oxazolidinone antibiotics.[1][12]

Safety, Handling, and Storage

As a chemical intermediate, (S)-ethyl morpholine-3-carboxylate hydrochloride requires careful handling in a laboratory or manufacturing setting.

Hazard Identification

The compound is associated with the following GHS hazard statements:

The GHS pictogram is GHS07 (Exclamation Mark), and the signal word is "Warning".[6][8]

Handling and Personal Protective Equipment (PPE)

-

Handle only in a well-ventilated area or under a chemical fume hood.[14]

-

Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[14]

-

Avoid breathing dust, fumes, or vapors.[7]

-

Prevent contact with skin and eyes.[14]

-

Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[14][15]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15]

-

Recommended storage is at 2-8°C under an inert atmosphere to prevent degradation.[6][8]

-

Keep away from incompatible materials such as strong oxidizing agents.[14][16]

Conclusion

(S)-ethyl morpholine-3-carboxylate hydrochloride is a high-value chiral intermediate with significant utility in pharmaceutical research and development. Its well-defined stereochemistry and the presence of the pharmacologically relevant morpholine ring make it an essential building block for synthesizing complex, enantiomerically pure drug candidates. A thorough understanding of its properties, synthesis, and handling is critical for scientists leveraging this compound to advance modern drug discovery programs.

References

-

Ethyl thiomorpholine-3-carboxylate hydrochloride | C7H14ClNO2S | CID 17433447. (n.d.). PubChem. Retrieved from [Link]

-

A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). ResearchGate. Retrieved from [Link]

- US20170217911A1 - Process For Preparation Of Linezolid. (n.d.). Google Patents.

- Synthesis method of linezolid intermediate. (n.d.). Patsnap.

-

Synthesis of Antibiotic Linezolid Analogues. (2012). Asian Journal of Chemistry, 24(8), 3479-3482. Retrieved from [Link]

- CN105566242B - The preparation method of Linezolid and its intermediate. (n.d.). Google Patents.

-

ETHYLMORPHOLINE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

-

SAFETY DATA SHEET - Morpholine. (2019, February 25). Nexchem Ltd. Retrieved from [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Retrieved from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience, 11(20), 3249–3273. Retrieved from [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 4. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]

- 5. CAS 84005-98-1: ethyl morpholine-3-carboxylate hydrochlori… [cymitquimica.com]

- 6. (S)-Ethyl morpholine-3-carboxylate hydrochloride | 218594-84-4 [amp.chemicalbook.com]

- 7. (S)-Ethyl morpholine-3-carboxylate hydrochloride | 218594-84-4 [amp.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. chemscene.com [chemscene.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Synthesis method of linezolid intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 12. asianpubs.org [asianpubs.org]

- 13. CN105566242B - The preparation method of Linezolid and its intermediate - Google Patents [patents.google.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. nexchem.co.uk [nexchem.co.uk]

- 16. nj.gov [nj.gov]

(S)-Ethyl Morpholine-3-Carboxylate Hydrochloride: A Chiral Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Morpholines in Medicinal Chemistry

The morpholine moiety is a privileged heterocyclic scaffold frequently incorporated into the architecture of a wide array of therapeutic agents. Its inherent physicochemical properties, including improved aqueous solubility and metabolic stability, make it a valuable building block in drug design.[1] Within this class of compounds, chiral morpholine derivatives, such as (S)-ethyl morpholine-3-carboxylate hydrochloride, have garnered significant attention as versatile intermediates for the asymmetric synthesis of complex pharmaceutical molecules. This guide provides a comprehensive technical overview of (S)-ethyl morpholine-3-carboxylate hydrochloride (CAS Number: 218594-84-4), detailing its chemical properties, synthesis, analytical characterization, and its critical role in the development of innovative therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical and safety properties of a synthetic intermediate is paramount for its effective and safe handling in a research and development setting.

Table 1: Physicochemical Properties of (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

| Property | Value | Source |

| CAS Number | 218594-84-4 | [2] |

| Molecular Formula | C₇H₁₄ClNO₃ | [3] |

| Molecular Weight | 195.65 g/mol | [2] |

| Appearance | Light brown to brown solid | [4] |

| Storage Temperature | 2-8°C under inert atmosphere | [2][4] |

| InChI Key | RERWECVXIGGYMH-RGMNGODLSA-N | [2] |

Safety Information:

(S)-Ethyl morpholine-3-carboxylate hydrochloride is classified as a warning-level hazardous substance. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Synthesis and Purification: A Pathway from L-Serine

The enantiomerically pure (S)-ethyl morpholine-3-carboxylate hydrochloride is accessible through a multi-step synthesis commencing from the readily available chiral building block, L-serine. The following protocol is a synthesized methodology based on established chemical transformations, including the cyclization to the morpholine core as described in Chinese patent CN102617503B, followed by a standard Fischer esterification and salt formation.[5]

Experimental Protocol: Synthesis of (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

Part 1: Synthesis of (S)-3-Morpholinyl Carboxylic Acid from L-Serine (Adapted from CN102617503B) [5]

-

Protection of L-Serine: L-serine is first converted to its tert-butyl ester to protect the carboxylic acid functionality.

-

N-Chloroacetylation: The L-serine tert-butyl ester is then reacted with chloroacetyl chloride to yield N-chloroacetyl-L-serine tert-butyl ester.

-

Intramolecular Cyclization: The N-chloroacetylated intermediate undergoes intramolecular cyclization in the presence of a base, such as sodium ethoxide, to form (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester.

-

Reduction of the Amide: The amide carbonyl of the morpholinone ring is reduced using a suitable reducing agent like sodium borohydride in the presence of aluminum trichloride to afford (S)-3-morpholinyl carboxylic acid tert-butyl ester.

-

Deprotection: The tert-butyl ester is cleaved under acidic conditions (e.g., methanolic HCl) to yield (S)-3-morpholinyl carboxylic acid.

Part 2: Fischer Esterification and Hydrochloride Salt Formation

-

Esterification: (S)-3-Morpholinyl carboxylic acid is suspended in absolute ethanol. The mixture is cooled in an ice bath, and thionyl chloride (2 equivalents) is added dropwise. The reaction is then stirred at room temperature for 24 hours. The progress of the reaction should be monitored by TLC.[6][7]

-

Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess ethanol and thionyl chloride. The resulting crude (S)-ethyl morpholine-3-carboxylate hydrochloride can be purified by recrystallization.

-

Purification: The crude product is dissolved in a minimal amount of hot absolute ethanol and then cooled. Anhydrous diethyl ether is slowly added to induce precipitation of the pure hydrochloride salt. The white to off-white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.[2][8]

Caption: Synthetic workflow for (S)-ethyl morpholine-3-carboxylate hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (S)-ethyl morpholine-3-carboxylate hydrochloride.

Table 2: Analytical Characterization Methods and Expected Results

| Technique | Parameter | Expected Results |

| ¹H NMR | Chemical Shift (δ) | The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm) and the morpholine ring protons. The protons adjacent to the oxygen (C2-H and C6-H) will be deshielded and appear at a lower field compared to the protons adjacent to the nitrogen (C3-H and C5-H). The proton at the chiral center (C3-H) will likely appear as a multiplet.[1][9] |

| ¹³C NMR | Chemical Shift (δ) | The ¹³C NMR spectrum will display signals for the ethyl group carbons (around 14 ppm and 60 ppm), the ester carbonyl (around 170 ppm), and the four distinct carbons of the morpholine ring. The carbons adjacent to the oxygen (C2 and C6) are expected to resonate at a lower field (around 65-75 ppm) than those adjacent to the nitrogen (C3 and C5, around 45-55 ppm).[1][10] |

| HPLC (Chiral) | Enantiomeric Purity | A suitable chiral stationary phase (e.g., polysaccharide-based) should be used to resolve the (S) and (R) enantiomers. The analysis should confirm an enantiomeric excess (e.e.) of ≥95% for the (S)-enantiomer.[11][12] |

| Mass Spectrometry | Molecular Ion | Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 160.1. |

Application in Drug Development: A Key Intermediate for Apremilast

(S)-Ethyl morpholine-3-carboxylate hydrochloride serves as a crucial chiral building block in the synthesis of complex pharmaceutical agents. One of the most notable applications is in the preparation of Apremilast (Otezla®), an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4) used for the treatment of psoriasis and psoriatic arthritis.[13][14]

The synthesis of Apremilast involves the coupling of a chiral side chain with a phthalimide core. (S)-Ethyl morpholine-3-carboxylate hydrochloride can be envisioned as a precursor to the chiral morpholine component of Apremilast, highlighting its importance in accessing the desired stereochemistry of the final drug substance.[15]

Mechanism of Action of Apremilast and the Role of PDE4 Inhibition

Apremilast exerts its anti-inflammatory effects by inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Apremilast increases intracellular cAMP levels, which in turn modulates the production of various inflammatory mediators. Specifically, increased cAMP levels lead to a downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), and an upregulation of anti-inflammatory cytokines like interleukin-10 (IL-10).[14]

Caption: Mechanism of action of Apremilast via PDE4 inhibition.

Conclusion

(S)-Ethyl morpholine-3-carboxylate hydrochloride is a valuable and strategically important chiral intermediate in modern drug discovery and development. Its well-defined stereochemistry and versatile chemical functionality provide a reliable starting point for the synthesis of complex, high-value pharmaceutical compounds such as Apremilast. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is crucial for its effective utilization in the advancement of medicinal chemistry and the development of novel therapeutics.

References

- Google Patents. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

- Google Patents. CN104447445A - Preparation method for synthesizing apremilast intermediate.

- Patsnap. A kind of preparation method of synthetic Apremilast intermediate.

-

ChemBK. Apremilast intermediate. Available from: [Link].

- Patsnap. Preparation method for apremilast and intermediate of apremilast.

-

ResearchGate. Synthesis of apremilast. Reagents and conditions. Available from: [Link].

-

ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines. Available from: [Link].

-

The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available from: [Link].

-

ResearchGate. Supporting Information. Available from: [Link].

-

PubMed Central. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Available from: [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link].

-

Organic Syntheses. Procedure. Available from: [Link].

-

ACS Publications. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Available from: [Link].

-

LookChem. General procedures for the purification of Esters. Available from: [Link].

-

Organic Syntheses. glycine ethyl ester hydrochloride. Available from: [Link].

-

SciELO. Article. Available from: [Link].

-

SpectraBase. Ethyl 1-(4-morpholinylcarbonyl)-3-piperidinecarboxylate - Optional[1H NMR] - Spectrum. Available from: [Link].

-

Pearson. Reactions of Amino Acids: Esterification. Available from: [Link].

-

PubMed Central. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link].

- Google Patents. US12059409B1 - Pharmaceutical composition for modified release.

-

ResearchGate. Purification of organic hydrochloride salt? Available from: [Link].

-

ResearchGate. How to do esterification of amino acid? Available from: [Link].

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link].

- Google Patents. US10287248B2 - Process for the preparation of apremilast.

-

Phenomenex. Chiral HPLC Separations. Available from: [Link].

- Google Patents. EP3181549A1 - Process for the preparation of apremilast.

-

SHIMADZU CORPORATION. C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds. Available from: [Link].

-

PubChem. Apremilast. Available from: [Link].

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. (S)-Ethyl morpholine-3-carboxylate hydrochloride,(CAS# 218594-84-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. (S)-Ethyl morpholine-3-carboxylate hydrochloride | 218594-84-4 [amp.chemicalbook.com]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. CN104447445A - Preparation method for synthesizing apremilast intermediate - Google Patents [patents.google.com]

- 14. Apremilast | C22H24N2O7S | CID 11561674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. US10287248B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-Ethyl Morpholine-3-carboxylate Hydrochloride: A Chiral Scaffold for Advanced Drug Discovery

Abstract

(S)-Ethyl morpholine-3-carboxylate hydrochloride has emerged as a pivotal chiral building block in the landscape of modern medicinal chemistry. Its inherent structural rigidity, stereochemical definition, and versatile functional handles make it an invaluable starting material for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of its molecular structure, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, we will delve into the critical role of this scaffold in the development of novel therapeutics, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Morpholine Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1][2] Its appeal stems from a combination of favorable physicochemical properties, including improved aqueous solubility and metabolic stability, which it often imparts to a parent molecule.[1] The introduction of a chiral center, as seen in (S)-ethyl morpholine-3-carboxylate, provides the three-dimensional architecture necessary for stereospecific interactions with biological targets, a cornerstone of modern drug design.[3] This guide focuses specifically on the (S)-enantiomer, a versatile intermediate for accessing a wide array of complex molecular frameworks.

Molecular Structure and Physicochemical Properties

(S)-Ethyl morpholine-3-carboxylate hydrochloride is a chiral heterocyclic compound. The morpholine ring exists in a chair conformation, with the ethyl carboxylate group occupying an equatorial position to minimize steric hindrance. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.[4]

| Property | Value | Source |

| CAS Number | 218594-84-4 | [5] |

| Molecular Formula | C₇H₁₄ClNO₃ | [6] |

| Molecular Weight | 195.64 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Soluble in water and various organic solvents | [4] |

| Storage | 2-8°C, inert atmosphere |

Synthesis of (S)-Ethyl Morpholine-3-carboxylate Hydrochloride: A Step-by-Step Protocol

The enantioselective synthesis of (S)-ethyl morpholine-3-carboxylate hydrochloride is paramount to its application in drug discovery. The following protocol is a robust and scalable method adapted from established literature, commencing from the readily available chiral precursor, L-serine.[7]

Synthetic Pathway Overview

Caption: Synthetic pathway from L-Serine to the target compound.

Experimental Protocol

Part 1: Synthesis of (S)-5-Oxo-morpholine-3-carboxylic acid tert-butyl ester

This initial multi-step sequence transforms L-serine into a key cyclic intermediate.

-

Protection of L-Serine: L-serine is first protected as its tert-butyl ester to prevent unwanted side reactions of the carboxylic acid functionality. This is typically achieved by reacting L-serine with tert-butyl acetate in the presence of a catalytic amount of perchloric acid.[7]

-

N-Acylation: The L-serine tert-butyl ester is then acylated with chloroacetyl chloride in a suitable solvent like dichloromethane. This step introduces the necessary carbon framework for the subsequent cyclization.[7]

-

Intramolecular Cyclization: The N-chloroacetyl-L-serine tert-butyl ester undergoes an intramolecular Williamson ether synthesis. Treatment with a base, such as sodium ethoxide in toluene, facilitates the cyclization to form (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester.[7]

Part 2: Reduction of the Lactam

The lactam functionality in the morpholinone ring is reduced to the corresponding amine.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester in anhydrous methanol.

-

Cooling: Cool the solution to -10 to 0°C using an ice-salt or dry ice-acetone bath.

-

Addition of Reducing Agents: Sequentially add aluminum trichloride followed by the portion-wise addition of sodium borohydride. The molar ratio of the starting material to sodium borohydride should be approximately 1:1.5.[7]

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-morpholine-3-carboxylic acid tert-butyl ester.

Part 3: Esterification and Hydrochloride Salt Formation

The final steps involve the conversion of the tert-butyl ester to the ethyl ester and the formation of the hydrochloride salt.

-

Esterification: While various methods for esterification exist, a common approach involves the acid-catalyzed transesterification. Dissolve the (S)-morpholine-3-carboxylic acid tert-butyl ester in ethanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid or by bubbling dry HCl gas) and reflux the mixture.

-

Alternative Esterification: For a milder approach, the tert-butyl ester can first be hydrolyzed to the carboxylic acid, followed by a standard esterification method such as Fischer esterification (refluxing in ethanol with a catalytic amount of sulfuric acid) or by using coupling agents like DCC/DMAP.[8]

-

Hydrochloride Salt Formation: After the esterification is complete, cool the ethanolic solution. Introduce a solution of hydrogen chloride in an organic solvent (e.g., diethyl ether or ethyl acetate) dropwise with stirring.[9][10]

-

Isolation: The (S)-ethyl morpholine-3-carboxylate hydrochloride will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized (S)-ethyl morpholine-3-carboxylate hydrochloride.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and characteristic multiplets for the diastereotopic protons of the morpholine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the four distinct carbons of the morpholine ring. |

| FT-IR | Characteristic absorption bands for the N-H stretch (of the ammonium salt), C-H stretches, the ester carbonyl (C=O) stretch, and C-O stretches. |

| Mass Spec. | The molecular ion peak corresponding to the free base (C₇H₁₃NO₃). |

Applications in Drug Discovery and Development

(S)-Ethyl morpholine-3-carboxylate hydrochloride serves as a versatile chiral building block for the synthesis of a diverse range of bioactive molecules.[3] Its utility is demonstrated in the construction of compounds targeting various therapeutic areas. The morpholine moiety often enhances pharmacokinetic properties, while the defined stereocenter allows for precise interactions with biological targets.

Workflow: From Chiral Building Block to Drug Candidate

Caption: A generalized workflow illustrating the use of the title compound in drug discovery.

The ethyl ester of (S)-ethyl morpholine-3-carboxylate hydrochloride can be readily converted to other functional groups. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for molecular diversification. These transformations enable the exploration of the chemical space around the morpholine scaffold, a critical step in lead optimization.

Conclusion

(S)-Ethyl morpholine-3-carboxylate hydrochloride is a high-value chiral intermediate with significant applications in the synthesis of complex, biologically active molecules. Its stereodefined structure and versatile functionality make it an indispensable tool for medicinal chemists. The synthetic protocol detailed herein provides a reliable and scalable route to this important compound, empowering researchers in their quest for novel therapeutics. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral building blocks like (S)-ethyl morpholine-3-carboxylate hydrochloride will undoubtedly increase.

References

- CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents.

-

Ethyl thiomorpholine-3-carboxylate hydrochloride | C7H14ClNO2S | CID 17433447 - PubChem. Available at: [Link]

-

1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581) - Human Metabolome Database. Available at: [Link]

-

Ethyl morpholine-3-carboxylate | C7H13NO3 | CID 18354446 - PubChem. Available at: [Link]

-

The reactions of ester 14 with morpholine 3 a. - ResearchGate. Available at: [Link]

-

Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. Available at: [Link]

-

esterification of carboxylic acids with - Organic Syntheses Procedure. Available at: [Link]

-

Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient - The Royal Society of Chemistry. Available at: [Link]

-

Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. Available at: [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]

-

5-oxothiomorpholine-3-carboxylic Acid | C5H7NO3S | CID 3556697 - PubChem. Available at: [Link]

- US20100204470A1 - method for salt preparation - Google Patents.

-

Synthesis of n-butyl esters of the various carboxylic acids with Ph 3... - ResearchGate. Available at: [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available at: [Link]

-

Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - NIH. Available at: [Link]

-

A practical synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester as a conformationally restricted dipeptido-mimetic for caspase-1 (ICE) inhibitors - PubMed. Available at: [Link]

-

Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules | ACS Catalysis. Available at: [Link]

Sources

- 1. Ethyl morpholine-3-carboxylate hydrochloride,1269444-31-6-Amadis Chemical [amadischem.com]

- 2. N-Ethylmorpholine(100-74-3) 13C NMR spectrum [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 84005-98-1: ethyl morpholine-3-carboxylate hydrochlori… [cymitquimica.com]

- 5. 218594-84-4|(S)-Ethyl morpholine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 9. reddit.com [reddit.com]

- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

(S)-ethyl morpholine-3-carboxylate hydrochloride synthesis pathways

An In-depth Technical Guide to the Synthesis of (S)-ethyl morpholine-3-carboxylate hydrochloride

Introduction

(S)-ethyl morpholine-3-carboxylate hydrochloride is a chiral molecule of significant interest in medicinal chemistry, primarily serving as a key building block in the synthesis of various pharmaceutical agents. Its rigid, morpholine scaffold and chiral center at the C-3 position make it an invaluable synthon for creating compounds with specific stereochemistry, which is often crucial for biological activity and selectivity. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering insights into the chemical logic, procedural nuances, and comparative analysis of different methodologies.

Retrosynthetic Analysis

A retrosynthetic approach to (S)-ethyl morpholine-3-carboxylate hydrochloride reveals a few logical disconnections. The primary disconnection is at the ester and the hydrochloride salt, leading back to the free base, (S)-ethyl morpholine-3-carboxylate. The core morpholine ring can be conceptually deconstructed through the disconnection of the C-N and C-O bonds, suggesting starting materials like a diethanolamine derivative and a two-carbon electrophile.

Figure 1: Retrosynthetic analysis of (S)-ethyl morpholine-3-carboxylate hydrochloride.

Synthetic Pathway I: From Diethanolamine and Ethyl Chloroacetate

This classical approach builds the morpholine ring through a series of cyclization and condensation reactions. It is a convergent synthesis that is both cost-effective and scalable, making it suitable for industrial production.

Step-by-Step Protocol

-

N-Benzylation of Diethanolamine: Diethanolamine is reacted with benzyl chloride in the presence of a base, such as triethylamine, to protect the nitrogen atom. This directs the subsequent cyclization and prevents side reactions.

-

Cyclization with Ethyl Chloroacetate: The N-benzylated diethanolamine is then treated with ethyl chloroacetate. The reaction proceeds via an initial O-alkylation followed by an intramolecular condensation to form the morpholine ring. This step is typically carried out in a high-boiling point solvent like toluene or xylene to facilitate the removal of water.

-

Debenzylation: The N-benzyl protecting group is removed via catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

-

Chiral Resolution: The resulting racemic ethyl morpholine-3-carboxylate is resolved using a chiral acid, such as L-tartaric acid or L-dibenzoyltartaric acid. The desired (S)-enantiomer is selectively crystallized as a diastereomeric salt.

-

Salt Formation: The resolved (S)-ethyl morpholine-3-carboxylate is treated with hydrochloric acid in an appropriate solvent, such as isopropanol or ethanol, to yield the final hydrochloride salt.

Figure 2: Workflow for the synthesis of (S)-ethyl morpholine-3-carboxylate hydrochloride from diethanolamine.

Causality and Experimental Choices

-

N-Benzylation: The benzyl group is an effective protecting group for the secondary amine. It is stable under the conditions of the subsequent cyclization reaction but can be readily removed under mild hydrogenolysis conditions. This prevents the formation of undesired N-alkylated byproducts.

-

Chiral Resolution: The choice of resolving agent is critical for achieving high enantiomeric excess. L-tartaric acid is often preferred due to its availability and cost-effectiveness. The efficiency of the resolution is dependent on the crystallization kinetics and the solubility difference between the two diastereomeric salts.

Synthetic Pathway II: Asymmetric Synthesis

More modern approaches focus on establishing the stereocenter early in the synthesis, thus avoiding the often-inefficient classical resolution step. One such method involves the asymmetric reduction of a precursor.

Step-by-Step Protocol

-

Synthesis of Ethyl 2-(2-hydroxyethylamino)acetate: Diethanolamine is reacted with ethyl chloroacetate in a controlled manner to favor mono-alkylation.

-

Oxidation: The hydroxyl group of the resulting amino ester is oxidized to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by a Swern oxidation.

-

Cyclization and Imine Formation: The aldehyde undergoes spontaneous cyclization with the secondary amine to form a cyclic imine (a dehydromorpholine derivative).

-

Asymmetric Reduction: The key step involves the asymmetric reduction of the imine using a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). This step selectively forms the (S)-enantiomer.

-

Salt Formation: The resulting (S)-ethyl morpholine-3-carboxylate is converted to its hydrochloride salt as previously described.

Figure 3: Workflow for the asymmetric synthesis of (S)-ethyl morpholine-3-carboxylate hydrochloride.

Causality and Experimental Choices

-

Asymmetric Reduction: The use of a chiral catalyst in the reduction of the imine is the cornerstone of this pathway. The CBS catalyst creates a chiral environment around the imine, directing the hydride delivery from one face of the C=N double bond, leading to the preferential formation of the (S)-enantiomer. This method offers high enantioselectivity, often exceeding 95% ee.

Comparative Data

| Parameter | Pathway I: Classical Resolution | Pathway II: Asymmetric Synthesis |

| Overall Yield | Lower (due to 50% theoretical max yield from resolution) | Higher |

| Enantiomeric Excess (ee) | Variable, dependent on resolution efficiency | Typically >95% |

| Scalability | Readily scalable | Can be more challenging and costly to scale due to catalyst |

| Atom Economy | Lower | Higher |

| Reagent Toxicity | Generally lower | May involve more hazardous reagents (e.g., PCC) |

Conclusion

The synthesis of (S)-ethyl morpholine-3-carboxylate hydrochloride can be achieved through multiple effective pathways. The classical approach involving racemic synthesis followed by chiral resolution remains a viable and cost-effective option for large-scale production, despite its inherent limitation in yield. Asymmetric synthesis, on the other hand, offers a more elegant and efficient route in terms of atom economy and enantioselectivity, making it an attractive option for research and development where high purity of a single enantiomer is paramount. The choice between these pathways will ultimately depend on the specific requirements of the project, including scale, cost, and desired enantiomeric purity.

References

An In-Depth Technical Guide to the Solubility Determination of (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-ethyl morpholine-3-carboxylate hydrochloride is a chiral molecule of interest in pharmaceutical development due to its morpholine core, a privileged scaffold in medicinal chemistry. A comprehensive understanding of its solubility is a critical determinant for its successful formulation, bioavailability, and overall therapeutic efficacy. This guide provides a robust framework for the systematic determination of the equilibrium solubility of (S)-ethyl morpholine-3-carboxylate hydrochloride. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the theoretical underpinnings and provides a detailed, field-proven experimental protocol based on the gold-standard shake-flask method. This enables researchers to generate reliable and reproducible solubility data in various solvent systems, a crucial step in preclinical and formulation development.

The Scientific Imperative for Solubility Data

In drug development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its biopharmaceutical properties. For an orally administered drug, insufficient solubility can lead to poor absorption, low bioavailability, and high inter-individual variability, ultimately compromising its therapeutic potential. As a hydrochloride salt, (S)-ethyl morpholine-3-carboxylate is expected to exhibit enhanced aqueous solubility compared to its freebase form. However, factors such as the common ion effect, pH, and temperature can significantly influence its dissolution. Therefore, empirical determination of its solubility profile is not merely a perfunctory step but a pivotal aspect of risk mitigation in the development pipeline.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid, such as (S)-ethyl morpholine-3-carboxylate hydrochloride, in a solvent is governed by a thermodynamic equilibrium. This process can be conceptualized as two competing energetic factors:

-

Lattice Energy: The energy required to break the ionic and intermolecular forces holding the crystal lattice together.

-

Solvation Energy: The energy released when the individual ions and molecules of the solute are surrounded and stabilized by solvent molecules.

For dissolution to occur, the solvation energy must overcome the lattice energy. The morpholine moiety, with its nitrogen and oxygen atoms, can participate in hydrogen bonding, while the ethyl ester group introduces a degree of lipophilicity. The hydrochloride salt form significantly increases polarity and the potential for strong ion-dipole interactions with polar solvents like water.

The solubility of a hydrochloride salt is also profoundly influenced by the pH of the medium. In aqueous solutions, the salt will dissociate into the protonated morpholine cation and the chloride anion. The equilibrium can be shifted by the presence of other ions, a phenomenon known as the common ion effect . For instance, in a solution already containing chloride ions (e.g., hydrochloric acid or a high-chloride buffer), the solubility of the hydrochloride salt is expected to decrease.

Physicochemical Properties of (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

A foundational understanding of the molecule's properties is essential for designing solubility studies.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₃ | [1] |

| Molecular Weight | 195.64 g/mol | [1] |

| Appearance | Light brown to brown solid | [2] |

| Storage Temperature | 2-8°C under inert gas | [2] |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[3] It involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is reached, followed by the quantification of the dissolved solute in a filtered aliquot of the supernatant.

Rationale for Method Selection

The shake-flask method is chosen for its simplicity, reliability, and its ability to ensure that a true thermodynamic equilibrium is achieved between the undissolved solid and the saturated solution. This is critical for obtaining accurate and reproducible solubility data that can be confidently used for biopharmaceutical classification and formulation development.[4]

Materials and Equipment

-

(S)-Ethyl Morpholine-3-Carboxylate Hydrochloride (of known purity)

-

Selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, etc.)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

pH meter

Step-by-Step Experimental Workflow

-

Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, it is recommended to use buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[5]

-

Addition of Excess Solute: Add an excess amount of (S)-ethyl morpholine-3-carboxylate hydrochloride to a series of vials. A general guideline is to add an amount that is visibly in excess of what is expected to dissolve. This ensures that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to a physiologically relevant temperature, typically 37°C for biopharmaceutical studies. Agitate the vials for a predetermined period, generally 24 to 72 hours, to ensure equilibrium is reached.[6] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.

-

Sample Dilution: If necessary, accurately dilute the filtered sample with the appropriate mobile phase to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved (S)-ethyl morpholine-3-carboxylate hydrochloride in the diluted samples using a validated HPLC method.

-

Data Analysis: Calculate the solubility of the compound in the respective solvent systems, taking into account any dilution factors. The results are typically expressed in units of mg/mL or µg/mL.

Self-Validating System and Controls

-

Visual Inspection: At the end of the equilibration period, there should be a visible excess of undissolved solid in each vial.

-

pH Measurement: For buffered systems, measure the pH of the supernatant after equilibration to ensure it has not shifted significantly.

-

Triplicate Measurements: All experiments should be performed in at least triplicate to assess the reproducibility of the results.[5]

-

Stability Assessment: It is crucial to confirm that the compound does not degrade in the chosen solvent systems under the experimental conditions. This can be achieved by comparing the chromatograms of the solubility samples with a freshly prepared standard solution.

Visualization of Experimental Workflow and Molecular Structure

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Molecular Structure and Key Features

Caption: Structure and Features of the Target Molecule.

Data Interpretation and Reporting

The final report should include a clear presentation of the solubility data in a tabular format, along with the experimental conditions under which the data were generated.

Example Data Table:

| Solvent System | Temperature (°C) | pH (Initial) | pH (Final) | Solubility (mg/mL) ± SD (n=3) |

| Deionized Water | 37 | N/A | 7.2 | Experimental Value |

| 0.1 N HCl (pH 1.2) | 37 | 1.2 | 1.3 | Experimental Value |

| Acetate Buffer (pH 4.5) | 37 | 4.5 | 4.5 | Experimental Value |

| Phosphate Buffer (pH 6.8) | 37 | 6.8 | 6.8 | Experimental Value |

| Ethanol | 25 | N/A | N/A | Experimental Value |

Conclusion

This technical guide provides a comprehensive and scientifically rigorous protocol for the determination of the equilibrium solubility of (S)-ethyl morpholine-3-carboxylate hydrochloride. By adhering to the principles of experimental design, execution, and data analysis outlined herein, researchers and drug development professionals can generate high-quality, reliable solubility data. This information is indispensable for guiding formulation strategies, predicting in vivo performance, and making informed decisions throughout the drug development lifecycle.

References

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Daraee, H., Eslami, A., Moghaddam, A., & Abolhasani, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

SciELO. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 54(1). Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

Sources

(S)-Ethyl Morpholine-3-Carboxylate Hydrochloride: A Spectroscopic Characterization Guide

Introduction

(S)-Ethyl morpholine-3-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted morpholine, it serves as a valuable building block in the synthesis of various biologically active molecules. The morpholine scaffold is a privileged structure in drug discovery, appearing in a wide array of approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The hydrochloride salt form is often utilized to enhance the compound's stability and handling characteristics.

This technical guide provides an in-depth analysis of the spectroscopic properties of (S)-ethyl morpholine-3-carboxylate hydrochloride. In the absence of publicly available experimental spectra, this document serves as a predictive and methodological resource for researchers. It outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the rationale behind these predictions, and provides detailed protocols for data acquisition and interpretation. This guide is designed to empower researchers, scientists, and drug development professionals to confidently characterize this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (S)-ethyl morpholine-3-carboxylate hydrochloride, both ¹H and ¹³C NMR will provide critical information regarding its molecular structure, stereochemistry, and the site of protonation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of (S)-ethyl morpholine-3-carboxylate hydrochloride is expected to exhibit distinct signals corresponding to the ethyl ester and morpholine ring protons. The protonation of the nitrogen atom will induce a downfield shift of adjacent protons compared to the free base.[1] The predicted chemical shifts are summarized in Table 1 .

Table 1: Predicted ¹H NMR Data for (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ethyl-CH₃ | ~1.3 | Triplet (t) | ~7.1 | 3H |

| Ethyl-CH₂ | ~4.3 | Quartet (q) | ~7.1 | 2H |

| Morpholine-H3 | ~4.5 | Doublet of doublets (dd) | - | 1H |

| Morpholine-H2ax, H6ax | ~3.5-3.7 | Multiplet (m) | - | 2H |

| Morpholine-H2eq, H6eq | ~4.0-4.2 | Multiplet (m) | - | 2H |

| Morpholine-H5ax, H5eq | ~3.2-3.4 | Multiplet (m) | - | 2H |

| N-H₂⁺ | Broad singlet (br s) | - | - | 2H |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

Ethyl Ester Protons: The ethyl group will present as a classic triplet-quartet pattern. The upfield triplet at approximately 1.3 ppm corresponds to the methyl protons, split by the adjacent methylene protons. The downfield quartet at around 4.3 ppm is due to the methylene protons, split by the methyl group and deshielded by the adjacent oxygen atom.

-

Morpholine Ring Protons: The morpholine ring protons are expected to show complex splitting patterns due to diastereotopicity and axial/equatorial relationships in the preferred chair conformation.[2][3][4] The proton at the chiral center (H3) will be deshielded by both the ester and the protonated nitrogen. The protons on carbons adjacent to the oxygen (H2 and H6) will be at a lower field than those adjacent to the nitrogen (H5), with equatorial protons generally appearing downfield from their axial counterparts.

-

Ammonium Proton: The two protons on the positively charged nitrogen atom are expected to appear as a broad singlet. The chemical shift and broadness of this peak can be highly dependent on the solvent, concentration, and temperature due to chemical exchange with residual water.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The predicted chemical shifts are detailed in Table 2 .

Table 2: Predicted ¹³C NMR Data for (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl-CH₃ | ~14 |

| Ethyl-CH₂ | ~62 |

| Morpholine-C3 | ~55 |

| Morpholine-C5 | ~45 |

| Morpholine-C2, C6 | ~68 |

| Carbonyl (C=O) | ~170 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Ester Carbons: The carbonyl carbon of the ester group is expected to be the most downfield signal, around 170 ppm.[6] The methylene carbon of the ethyl group will be in the 60-65 ppm range, while the methyl carbon will be the most upfield signal at approximately 14 ppm.

-

Morpholine Ring Carbons: The carbons of the morpholine ring will be influenced by the neighboring heteroatoms. The carbons adjacent to the oxygen (C2 and C6) are expected around 68 ppm.[2] The chiral carbon (C3) will be in a similar region to other carbons attached to nitrogen. The carbon adjacent to the protonated nitrogen (C5) will be shifted downfield compared to the free amine.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of (S)-ethyl morpholine-3-carboxylate hydrochloride.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons.[7][8]

-

Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra, including a DEPT-135 experiment to aid in distinguishing CH, CH₂, and CH₃ signals.

-

Consider 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of (S)-ethyl morpholine-3-carboxylate hydrochloride will be characterized by absorptions corresponding to the ester, the secondary amine hydrochloride, and the morpholine ring.

Predicted IR Absorption Bands

The key expected IR absorption bands are summarized in Table 3 .

Table 3: Predicted IR Absorption Bands for (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3000-2700 | N-H₂⁺ | N-H Stretch (Ammonium) | Strong, Broad |

| ~2980-2850 | C-H | C-H Stretch (Alkyl) | Medium-Strong |

| ~1740 | C=O | C=O Stretch (Ester) | Strong |

| ~1600-1500 | N-H₂⁺ | N-H Bend (Ammonium) | Medium |

| ~1200-1050 | C-O | C-O Stretch (Ester & Ether) | Strong |

Expertise & Experience: Interpreting the IR Spectrum

-

N-H₂⁺ Vibrations: A very broad and strong absorption in the 3000-2700 cm⁻¹ region is characteristic of the N-H stretching of a secondary amine salt.[9][10] This is often one of the most prominent features in the spectrum. A medium intensity band around 1600-1500 cm⁻¹ due to N-H bending is also expected.

-

C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹ is indicative of the carbonyl group of the saturated ethyl ester.[11]

-

C-H Stretch: Absorptions for the alkyl C-H stretching will be present in the 2980-2850 cm⁻¹ region.

-

C-O Stretches: Strong bands in the fingerprint region, typically between 1200 cm⁻¹ and 1050 cm⁻¹, will correspond to the C-O stretching of the ester and the ether linkage within the morpholine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient method for analyzing solid samples with minimal preparation.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid (S)-ethyl morpholine-3-carboxylate hydrochloride onto the crystal.

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Clean the crystal thoroughly after analysis.

Caption: ATR-IR experimental workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electrospray ionization (ESI) is a suitable technique for this polar, pre-ionized compound.

Predicted Mass Spectrum

In positive ion ESI-MS, the spectrum is expected to show the molecular ion of the free base, as the hydrochloride salt will dissociate in solution.

Table 4: Predicted Mass Spectrometry Data for (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

| m/z | Proposed Ion | Notes |

| 160.1 | [M+H]⁺ | Molecular ion of the free base (C₇H₁₃NO₃) protonated. |

| 116.1 | [M-COOEt]⁺ | Loss of the ethoxycarbonyl group. |

| 88.1 | [M-C₄H₇O]⁺ | Fragmentation of the morpholine ring. |

| 74.1 | [M-C₅H₉O₂]⁺ | Further fragmentation. |

Expertise & Experience: Interpreting the Mass Spectrum

-

Molecular Ion: The base peak is expected to be the protonated molecule of the free base [C₇H₁₃NO₃ + H]⁺ at m/z 160.1.

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OEt) or the entire ester group (-COOEt).[12][13] For cyclic amines, ring opening and subsequent fragmentation are common.[14] The fragmentation of the morpholine ring can lead to several characteristic ions.

Experimental Protocol: ESI-MS

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for infusion or LC-MS analysis.

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion or through an LC system.

-

Acquire data in positive ion mode.

-

Perform tandem MS (MS/MS) on the parent ion (m/z 160.1) to confirm the proposed fragmentation patterns.

Caption: ESI-MS experimental workflow.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-ethyl morpholine-3-carboxylate hydrochloride and the methodologies for its acquisition and interpretation. By understanding the predicted NMR, IR, and MS characteristics, researchers can effectively confirm the identity, purity, and structure of this important synthetic building block. The provided protocols offer a self-validating system for the characterization of this and related compounds, ensuring scientific integrity in drug discovery and development endeavors.

References

Sources

- 1. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thieme-connect.de [thieme-connect.de]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

The Morpholine Motif: A Historical and Mechanistic Guide to a Privileged Scaffold in Medicinal Chemistry

Abstract

The morpholine ring, a simple six-membered heterocycle, has become a cornerstone in modern drug design, valued for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules. This in-depth technical guide explores the journey of morpholine from its initial discovery in the late 19th century to its current status as a privileged scaffold in medicinal chemistry. We will delve into the historical context of its synthesis, the evolution of its application in drug discovery, and the key mechanistic insights that underpin its success. This guide is intended for researchers, scientists, and drug development professionals, providing both a historical narrative and practical, field-proven insights into the utilization of this versatile heterocyclic motif.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of morpholine in science begins in the late 19th century, a period of immense progress in organic chemistry. The naming of the compound is attributed to the German chemist Ludwig Knorr, who first described it in 1889. Knorr, known for his work on the synthesis of quinine-related compounds and the discovery of the analgesic antipyrine, initially (and incorrectly) believed this heterocycle to be a structural component of morphine, hence the name "morpholine".[1][2]

For several decades following its discovery, morpholine and its simple derivatives found utility not in medicine, but in a variety of industrial applications. Its unique properties, including its miscibility with water and its basicity, made it a valuable corrosion inhibitor in steam boiler systems, a solvent for resins and waxes, and an intermediate in the production of rubber vulcanization accelerators.[3]

The transition of morpholine from an industrial chemical to a key building block in medicinal chemistry was not immediate. The early 20th century saw a burgeoning interest in heterocyclic amines for their potential therapeutic effects, but it was not until the mid-20th century that the first morpholine-containing drug emerged.[4][5][6][7]

A pivotal moment in the history of morpholine in medicinal chemistry came in 1952 with the synthesis of phenmetrazine.[8] Marketed under the trade name Preludin, it was introduced as an appetite suppressant.[8] The development of Preludin marked the first successful application of the morpholine scaffold in a therapeutic agent, paving the way for its widespread adoption in drug discovery. However, the story of Preludin also serves as a cautionary tale, as its stimulant properties led to widespread misuse, and it was eventually withdrawn from the market.[8]

The Morpholine Advantage: Physicochemical and Pharmacokinetic Properties

The enduring appeal of the morpholine ring in medicinal chemistry stems from a unique combination of properties that favorably influence a drug candidate's behavior in the body. These properties often lead to improved "drug-likeness" and a higher probability of clinical success.

The key advantages of incorporating a morpholine moiety include:

-

Enhanced Aqueous Solubility: The oxygen atom of the morpholine ring is a hydrogen bond acceptor, which can improve the solubility of a compound in water. This is a critical factor for oral bioavailability and formulation development.

-

Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, particularly oxidation. This can lead to a longer half-life and improved pharmacokinetic profile.

-

Modulation of Basicity: The electron-withdrawing effect of the ether oxygen reduces the basicity of the nitrogen atom compared to a simple piperidine ring. This can be advantageous in tuning the pKa of a molecule to optimize its absorption, distribution, and target engagement.

-

Favorable Lipophilicity: The morpholine ring has a well-balanced lipophilic-hydrophilic character, allowing it to contribute to both aqueous solubility and membrane permeability.

-

Scaffold for Chemical Diversification: The secondary amine of the morpholine ring provides a convenient handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR).

The following diagram illustrates the key physicochemical properties of the morpholine ring that contribute to its utility in drug design.

Sources

- 1. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 2. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 3. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]

- 4. Heterocyclic amine - Wikipedia [en.wikipedia.org]

- 5. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 6. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Introduction: The Morpholine Moiety as a Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Morpholine Derivatives

Morpholine, a six-membered heterocyclic ring containing nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure".[1][2][3] This designation is not arbitrary; it is earned due to the scaffold's unique combination of advantageous physicochemical, biological, and metabolic properties that medicinal chemists frequently exploit to design effective and safe therapeutics.[1][4] The morpholine ring is not merely a passive structural component but an active contributor to a molecule's overall pharmacological profile. Its presence can enhance aqueous solubility, improve metabolic stability, and provide specific, high-affinity interactions with biological targets.[5][6]

The versatility of this scaffold is evidenced by its presence in a wide array of approved drugs and experimental agents, spanning therapeutic areas from oncology to infectious diseases and central nervous system (CNS) disorders.[7][8][9] The ability of the morpholine ring to modulate pharmacokinetic properties, such as absorption and bioavailability, while also serving as a critical pharmacophore for target engagement, makes it an invaluable tool for drug development professionals.[5][7] This guide provides a deep insight into the multifaceted biological activities of morpholine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

The Physicochemical and Pharmacokinetic Rationale for Morpholine's Utility

The success of the morpholine ring in drug design is fundamentally rooted in its distinct physicochemical properties, which translate directly into favorable pharmacokinetic (PK) profiles.

-

Optimized Basicity and Solubility : The nitrogen atom in the morpholine ring imparts a mild basicity (pKa ≈ 8.7), which is often optimal for forming salts, thereby enhancing aqueous solubility and facilitating formulation.[6] Simultaneously, the overall structure provides a favorable balance of hydrophilicity and lipophilicity, crucial for membrane permeability and effective drug absorption.[4]

-

Metabolic Stability : The morpholine ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[6][10] This inherent stability can prolong a drug's half-life, reduce toxic metabolite formation, and lead to a more predictable dose-response relationship.

-

Hydrogen Bonding Capability : The oxygen atom of the morpholine ring is an effective hydrogen bond acceptor, enabling strong and specific interactions with amino acid residues in target proteins, which can significantly enhance binding affinity and potency.[2][11]

-

Structural Rigidity and Vectorial Orientation : The chair-like conformation of the morpholine ring provides a rigid scaffold that can position substituents in a precise three-dimensional orientation. This is critical for optimizing interactions with the binding pockets of enzymes and receptors.[4][11]

The following diagram illustrates the relationship between these core properties and their impact on the drug development process.

Caption: Simplified diagram of morpholine derivatives inhibiting the RTK/PI3K/mTOR signaling pathway.

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

Beyond kinase inhibition, certain morpholine-substituted quinazoline derivatives have been shown to induce cancer cell death through apoptosis and by arresting the cell cycle. [12][13]Mechanistic studies on compounds AK-3 and AK-10 revealed that they inhibit cell proliferation in the G1 phase of the cell cycle, ultimately leading to apoptosis. [13]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| AK-3 | A549 (Lung) | Apoptosis/G1 Arrest | 10.38 | [13] |

| MCF-7 (Breast) | Apoptosis/G1 Arrest | 6.44 | [13] | |

| SHSY-5Y (Neuroblastoma) | Apoptosis/G1 Arrest | 9.54 | [13] | |

| AK-10 | A549 (Lung) | Apoptosis/G1 Arrest | 8.55 | [13] |

| MCF-7 (Breast) | Apoptosis/G1 Arrest | 3.15 | [13] | |